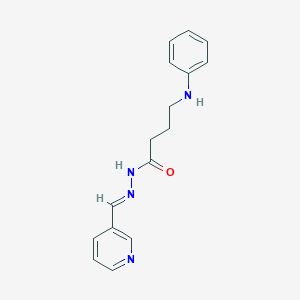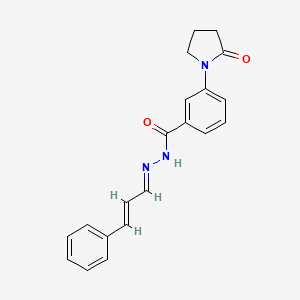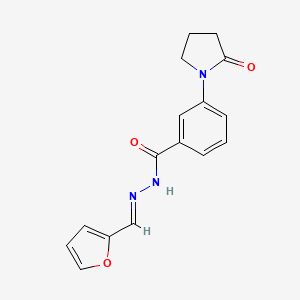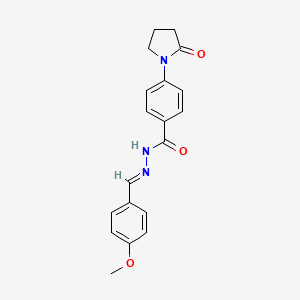![molecular formula C16H19N3O2 B3833459 N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B3833459.png)
N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide
Descripción general
Descripción
N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide, also known as FMMD, is a chemical compound that has been widely used in scientific research. It is a hydrazide derivative, and its chemical formula is C17H19N3O2. FMMD has been used in various studies due to its unique properties, including its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which leads to cell death. N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide has also been shown to inhibit the activity of various enzymes, including topoisomerase II and catalase. In addition, N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide in lab experiments is that it is relatively easy to synthesize. N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide is also stable under normal laboratory conditions. However, one of the limitations of using N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide is that it is toxic to cells at high concentrations. Therefore, it is important to use appropriate safety precautions when handling N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide.
Direcciones Futuras
There are several future directions for research on N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide. One area of research is to investigate the potential use of N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide as a cancer treatment. Another area of research is to investigate the mechanism of action of N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide in more detail. Additionally, future research could investigate the potential use of N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide in other areas, such as inflammation and oxidative stress.
Aplicaciones Científicas De Investigación
N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide has been extensively used in scientific research due to its unique properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide has been used in studies to investigate the mechanism of action of various cancer drugs, including doxorubicin and cisplatin. N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide has also been used in studies to investigate the role of oxidative stress in cancer development.
Propiedades
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-4-(3-methylanilino)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-13-5-2-6-14(11-13)17-9-3-8-16(20)19-18-12-15-7-4-10-21-15/h2,4-7,10-12,17H,3,8-9H2,1H3,(H,19,20)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYLEVMOTKLTFC-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCCC(=O)NN=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NCCCC(=O)N/N=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-furan-2-ylmethylideneamino]-4-(3-methylanilino)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B3833378.png)
![3-(dibenzo[b,d]furan-2-yloxy)-5-nitroaniline](/img/structure/B3833390.png)

![1-(4-fluorophenyl)-4-[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl]piperazine](/img/structure/B3833403.png)
![1-[2-(dimethylamino)ethyl]-N-mesitylprolinamide](/img/structure/B3833409.png)





![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(dicyclopropylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B3833448.png)
![2,2,2-trifluoro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B3833460.png)
![N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B3833480.png)
